molecular formula C12H7ClN2OS2 B5729205 N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B5729205
M. Wt: 294.8 g/mol
InChI Key: IEIHJBXEJPSAGE-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 4-chloro-1,3-benzothiazole with thiophene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the formation of intermediate compounds. These methods may utilize techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or proteins that are crucial for the survival and proliferation of pathogens or cancer cells. For example, benzothiazole derivatives have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of both the benzothiazole and thiophene moieties, which contribute to its diverse biological activities. The combination of these two heterocyclic systems enhances its potential as a therapeutic agent .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2OS2/c13-7-3-1-4-8-10(7)14-12(18-8)15-11(16)9-5-2-6-17-9/h1-6H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIHJBXEJPSAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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